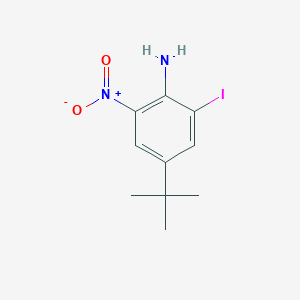

4-(Tert-butyl)-2-iodo-6-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Terc-butil)-2-yodo-6-nitroanilina es un compuesto orgánico caracterizado por la presencia de un grupo terc-butil, un átomo de yodo y un grupo nitro unido a un anillo de anilina

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

-

Nitración de 4-(Terc-butil)-2-yodoanilina

Material de partida: 4-(Terc-butil)-2-yodoanilina

Reactivos: Ácido nítrico y ácido sulfúrico

Condiciones: La reacción de nitración se lleva a cabo típicamente a bajas temperaturas para controlar la velocidad de reacción y evitar la sobrenitración. La mezcla se agita y se enfría para mantener la temperatura deseada.

Procedimiento: El material de partida se disuelve en un disolvente adecuado, y la mezcla nitrante (ácido nítrico y ácido sulfúrico) se añade lentamente. La mezcla de reacción se agita durante un período específico, seguido de la extinción con agua y la extracción del producto.

-

Método alternativo - Halogenación y Nitración

Material de partida: 4-(Terc-butil)anilina

Reactivos: Yodo, ácido nítrico y ácido sulfúrico

Procedimiento: El material de partida se somete a halogenación con yodo en presencia de un catalizador, seguido de nitración utilizando una mezcla de ácido nítrico y ácido sulfúrico.

Métodos de producción industrial

La producción industrial de 4-(Terc-butil)-2-yodo-6-nitroanilina normalmente implica procesos de nitración a gran escala con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la recristalización y la cromatografía, son comunes en entornos industriales.

Análisis De Reacciones Químicas

Tipos de reacciones

-

Reacciones de sustitución

Reactivos: Agentes halogenantes, nucleófilos

Condiciones: Temperaturas suaves a moderadas, disolventes adecuados

Productos: Derivados de anilina sustituidos

-

Reacciones de reducción

Reactivos: Agentes reductores como el hidrógeno gaseoso, paladio sobre carbono (Pd/C)

Condiciones: Temperaturas y presiones elevadas

Productos: Derivados de anilina reducidos, como 4-(Terc-butil)-2-amino-6-nitroanilina

-

Reacciones de oxidación

Reactivos: Agentes oxidantes como el permanganato de potasio, el trióxido de cromo

Condiciones: Condiciones ácidas o básicas

Productos: Derivados oxidados, como compuestos nitroso o nitro

Reactivos y condiciones comunes

Halogenación: Yodo, bromo, cloro en presencia de catalizadores

Nitración: Ácido nítrico, ácido sulfúrico

Reducción: Hidrógeno gaseoso, catalizadores metálicos (Pd/C, níquel de Raney)

Oxidación: Permanganato de potasio, trióxido de cromo

Aplicaciones Científicas De Investigación

Química

Síntesis de moléculas complejas: 4-(Terc-butil)-2-yodo-6-nitroanilina sirve como bloque de construcción en la síntesis de moléculas orgánicas más complejas, incluyendo productos farmacéuticos y agroquímicos.

Catálisis: Se utiliza en procesos catalíticos para facilitar diversas transformaciones orgánicas.

Biología

Estudios bioquímicos: El compuesto se utiliza en ensayos bioquímicos para estudiar las interacciones enzimáticas y los mecanismos de inhibición.

Medicina

Desarrollo de fármacos: Se investiga su potencial como precursor en la síntesis de nuevos agentes terapéuticos, particularmente en oncología e investigación antimicrobiana.

Industria

Ciencia de los materiales: El compuesto se utiliza en el desarrollo de materiales avanzados, como polímeros y tintes, debido a sus propiedades electrónicas únicas.

Mecanismo De Acción

El mecanismo de acción de 4-(Terc-butil)-2-yodo-6-nitroanilina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo nitro puede participar en reacciones redox, mientras que el átomo de yodo puede facilitar las interacciones de enlace halógeno. Estas interacciones pueden modular la actividad de las vías biológicas, lo que lleva a los efectos terapéuticos deseados.

Comparación Con Compuestos Similares

Compuestos similares

4-(Terc-butil)-2-yodoanilina: Carece del grupo nitro, lo que resulta en diferente reactividad y aplicaciones.

4-(Terc-butil)-2-nitroanilina: Carece del átomo de yodo, lo que afecta a sus capacidades de enlace halógeno.

2-Yodo-6-nitroanilina: Carece del grupo terc-butil, lo que influye en sus propiedades estéricas y electrónicas.

Singularidad

4-(Terc-butil)-2-yodo-6-nitroanilina es única debido a la combinación del grupo terc-butil, el átomo de yodo y el grupo nitro en el anillo de anilina

Propiedades

Fórmula molecular |

C10H13IN2O2 |

|---|---|

Peso molecular |

320.13 g/mol |

Nombre IUPAC |

4-tert-butyl-2-iodo-6-nitroaniline |

InChI |

InChI=1S/C10H13IN2O2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,12H2,1-3H3 |

Clave InChI |

JVXLINFPAWXZPD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC(=C(C(=C1)I)N)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)

amine](/img/structure/B12100342.png)

![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)

![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)